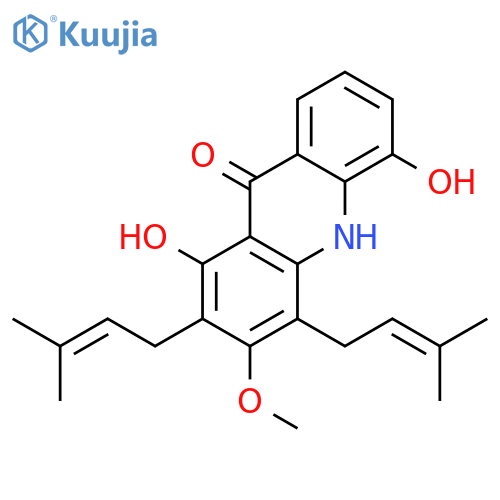Cas no 263007-66-5 (9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)-)

9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)- 化学的及び物理的性質
名前と識別子
-
- 9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)-
- 263007-66-5
- Buxifoliadine B
- AKOS040763236
-
- インチ: InChI=1S/C24H27NO4/c1-13(2)9-11-16-21-19(22(27)15-7-6-8-18(26)20(15)25-21)23(28)17(24(16)29-5)12-10-14(3)4/h6-10,26,28H,11-12H2,1-5H3,(H,25,27)
- InChIKey: WMXNOZZYTNVDSC-UHFFFAOYSA-N
- ほほえんだ: COc1c(CC=C(C)C)c(O)c2c([nH]c3c(O)cccc3c2=O)c1CC=C(C)C |(-.9,4.33,;.61,3.46,;.61,1.92,;2,1.15,;3.38,1.92,;3.38,3.46,;4.61,4.23,;6,3.46,;4.61,5.77,;2,-.39,;3.38,-1.15,;.61,-1.15,;-.61,-.39,;-2,-1.15,;-2,-2.69,;-3.38,-3.46,;-4.61,-2.69,;-3.38,-5,;-2,-5.77,;-.61,-5,;-.61,-3.46,;.61,-2.69,;2,-3.46,;-.61,1.15,;-2,1.92,;-3.38,1.15,;-4.61,1.92,;-6,1.15,;-4.61,3.46,)|
計算された属性
- せいみつぶんしりょう: 393.19400834g/mol
- どういたいしつりょう: 393.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.972
- トポロジー分子極性表面積: 78.8Ų
9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6182-5 mg |
Buxifoliadine B |
263007-66-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6182-1 ml * 10 mm |
Buxifoliadine B |
263007-66-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
| TargetMol Chemicals | TN6182-5mg |
Buxifoliadine B |
263007-66-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN6182-1 mL * 10 mM (in DMSO) |
Buxifoliadine B |
263007-66-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 |
9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)- 関連文献
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)-に関する追加情報
Introduction to 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) and Its Applications in Modern Chemical Research
The compound with the CAS number 263007-66-5, identified as 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl), represents a fascinating molecule with significant potential in the field of pharmaceutical and chemical research. This acridinone derivative stands out due to its unique structural features, which include multiple hydroxyl and methoxy substituents, as well as bulky alkyl groups. These structural characteristics not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug discovery and material science.
In recent years, the interest in acridinone derivatives has surged due to their versatile biological activities. The presence of hydroxyl and methoxy groups in 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) suggests that it may exhibit a range of pharmacological effects. Specifically, the hydroxyl groups can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. Meanwhile, the methoxy group can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The acridinone core is a well-known motif in medicinal chemistry, with several derivatives already approved for therapeutic use. The modifications introduced in 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) could enhance its pharmacokinetic properties or improve its interaction with specific enzymes or receptors. For instance, the bulky alkyl groups at positions 2 and 4 may increase solubility while reducing metabolic degradation, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of acridinone derivatives in addressing various diseases. For example, modifications of the acridinone structure have been explored for their anti-inflammatory and anticancer properties. The specific arrangement of functional groups in 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) could be leveraged to develop novel therapeutics targeting these conditions. By fine-tuning the substituents on the acridinone core, researchers can modulate its biological activity to achieve desired outcomes.
The synthesis of 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) presents an intriguing challenge due to its complex structure. However, advances in synthetic chemistry have made it increasingly feasible to construct such molecules with high precision. Techniques such as multi-step organic synthesis combined with modern catalytic methods allow for the efficient preparation of this compound. Additionally, computational chemistry plays a crucial role in predicting and optimizing its properties before experimental validation.
In terms of applications beyond pharmaceuticals, this compound has potential uses in material science and chemical biology. The unique structural features of 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) make it an excellent candidate for designing novel materials with specific functionalities. For instance, its ability to form stable complexes with other molecules could be exploited in sensor development or molecular recognition systems.
The future research directions for 9(10H)-Acridinone, 1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl) are multifaceted. On one hand, further exploration of its biological activity is warranted to uncover new therapeutic applications. On the other hand, studying its interaction with biological targets at a molecular level can provide valuable insights into drug design principles. Additionally,the development of new synthetic routes to this compound could facilitate its widespread use in research and industry.
In conclusion,9(10H)-Acridinone, 1,5-,dihydroxy-, 3-,methoxy-, 2,,4-,bis((3,methyl-, 2,butenyl))- is a structurally complex and biologically promising compound with significant potential across multiple domains of chemical research. Its unique features position it as a valuable tool for drug discovery, material science, and fundamental studies in chemical biology.
263007-66-5 (9(10H)-Acridinone,1,5-dihydroxy-3-methoxy-2,4-bis(3-methyl-2-butenyl)-) 関連製品
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)
- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)



